N-(4-{3-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3/c1-16-3-6-19(13-22(16)23)26-11-9-25(10-12-26)14-20(28)15-29-21-7-4-18(5-8-21)24-17(2)27/h3-8,13,20,28H,9-12,14-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCCOUAEYZWLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)NC(=O)C)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chloro-4-methylphenylamine with piperazine under controlled conditions to form the piperazine derivative.
Hydroxypropoxy Group Addition: The next step includes the addition of a hydroxypropoxy group to the piperazine derivative. This is usually achieved through a nucleophilic substitution reaction using an appropriate epoxide.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the piperazine ring or the chloromethyl group, potentially yielding secondary amines or dechlorinated products.
Substitution: The aromatic ring and the piperazine nitrogen are susceptible to electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like sodium hydride (NaH) and alkyl halides are typical reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Secondary amines or dechlorinated derivatives.
Substitution: Various substituted aromatic and piperazine derivatives.
Scientific Research Applications
N-(4-{3-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)acetamide has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring and the hydroxypropoxy group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Comparisons
Piperazine Substituent Variations
- Target Compound vs. The methoxy group’s electron-donating properties may alter receptor binding kinetics, as seen in histamine H3 antagonists like ciproxifan (), where substituent polarity impacts potency.
- Target Compound vs. 4-Hydroxy-4-phenylpiperidin-1-yl Analogue () : Replacing piperazine with a hydroxy-phenylpiperidine introduces conformational rigidity and additional hydrogen-bonding sites, which could improve selectivity for enzymes like cyclin-dependent kinases (CDKs) .
Linker Modifications
- The 2-hydroxypropoxy linker in the target compound and its analogues (–18) contrasts with the direct acetamide linkage in ’s compound. The hydroxy group may improve solubility and metabolic stability, as observed in hydroxyacetamide derivatives with enhanced antiproliferative activity ().
Q & A
Q. Basic
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
- Stability-Indicating HPLC : Monitor peaks for hydrolytic (e.g., free aniline) or oxidative (e.g., sulfoxide) byproducts .
Advanced
Solid-state stability is assessed via:
- DSC/TGA : Detect polymorphic transitions or desolvation events.
- XRPD : Confirm crystalline form retention after storage .
How do solvent and pH affect the compound’s solubility and bioavailability?
Q. Basic
- Solubility Screening : Use shake-flask method in buffers (pH 1.2–6.8) and surfactants (e.g., Tween 80).
- LogD Measurement : Octanol-water partitioning at pH 7.4 predicts membrane permeability .
Advanced
Nanoparticle formulation (e.g., PLGA encapsulation) or salt formation (e.g., hydrochloride) enhances aqueous solubility. pH-dependent solubility is modeled using Henderson-Hasselbalch equations, given the compound’s pKa (~8.5 for piperazine) .
What in vitro and in vivo models are suitable for evaluating therapeutic potential?
Q. Basic
- In Vitro : MTT assay in cancer lines (e.g., HepG2), receptor binding assays (e.g., 5-HT2A).
- In Vivo : Rodent models for pharmacokinetics (Cmax, t1/2) and toxicity (ALT/AST levels) .
Advanced
Mechanistic studies use CRISPR-edited cell lines (e.g., KO of target receptors) or patient-derived xenografts (PDX). Microdosing trials with 14C-labeled compound track tissue distribution via AMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
